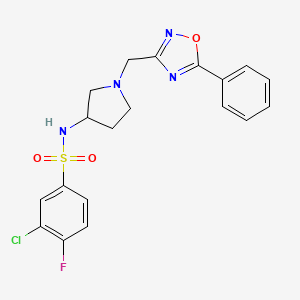

2-Iodo-4-methyloxazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Iodo-4-methyloxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4INO3 and a molecular weight of 252.995 . It is used in research and manufacturing.

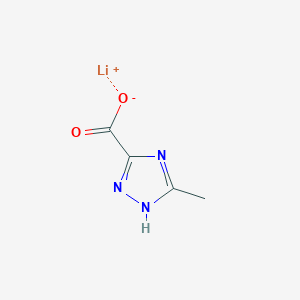

Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methyloxazole-5-carboxylic acid consists of an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom . The oxazole ring is substituted at the 2-position with an iodine atom, at the 4-position with a methyl group, and at the 5-position with a carboxylic acid group .Physical And Chemical Properties Analysis

2-Iodo-4-methyloxazole-5-carboxylic acid is a solid at 20 degrees Celsius . Its exact melting point, boiling point, and density are not specified in the available resources .科学的研究の応用

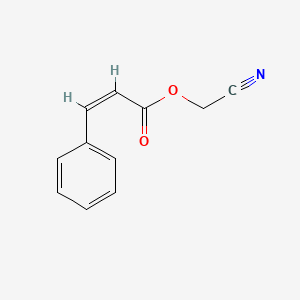

Iodoarene-Mediated Synthesis

- 2-Methyl-5-aryloxazole and 2-ethyl-5-aryloxazole derivatives can be efficiently obtained using iodoarene as a catalyst in a one-pot manner from alkyl aryl ketones. This showcases the role of iodoarene (and potentially related compounds like 2-Iodo-4-methyloxazole-5-carboxylic acid) in facilitating such chemical reactions (Kawano & Togo, 2008).

Applications in Synthesis of Macrolides

- Oxazoles, like 2-Iodo-4-methyloxazole-5-carboxylic acid, may serve as masked forms of activated carboxylic acids. They can be used for the synthesis of macrolides, including compounds like (±)-recifeiolide and (±)-di-0-methylcurvularin (Wasserman, Gambale & Pulwer, 1981).

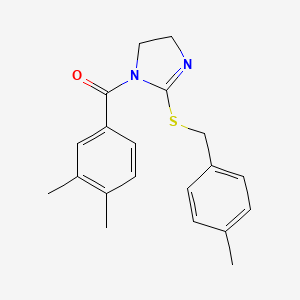

Polymer Synthesis

- Compounds like 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, which are structurally related to 2-Iodo-4-methyloxazole-5-carboxylic acid, have been utilized in the synthesis of thermotropic polyesters. These polyesters exhibit properties like forming nematic melts, demonstrating the material science applications of such compounds (Kricheldorf & Thomsen, 1992).

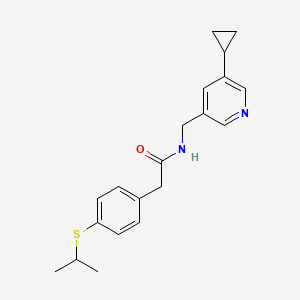

Cross-Coupling Reactions

- The carboxylic acid anion moiety in compounds like 2-Iodo-4-methyloxazole-5-carboxylic acid can be used as a directing group in cross-coupling reactions. This facilitates the selective synthesis of various substituted nicotinic acids and triazoles (Houpis et al., 2010).

Synthesis of Peptidomimetics and Biologically Active Compounds

- 5-Amino-1,2,3-triazole-4-carboxylic acid, similar in structure to 2-Iodo-4-methyloxazole-5-carboxylic acid, is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This indicates potential applications in medicinal chemistry and drug design (Ferrini et al., 2015).

作用機序

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

For instance, bisphosphonates like Alendronic acid prevent osteoclastic bone resorption .

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests .

Pharmacokinetics

Similar compounds like alendronic acid have a very low oral bioavailability . After administration, they distribute into soft tissue and bone or are excreted in the urine .

Result of Action

Similar compounds like bisphosphonates inhibit osteoclastic activity and skeletal calcium release induced by tumors .

Safety and Hazards

特性

IUPAC Name |

2-iodo-4-methyl-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO3/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYZAIZJPLICGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4-methyloxazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)

![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)